molecular formula C8H5ClFN3 B13666405 6-Chloro-5-fluoroquinazolin-2-amine

6-Chloro-5-fluoroquinazolin-2-amine

Cat. No.: B13666405
M. Wt: 197.60 g/mol
InChI Key: CGCZTVQIWWMEKT-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoroquinazolin-2-amine is a synthetically versatile quinazoline derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. The quinazoline core is a significant heterocyclic motif found in numerous biologically active compounds and over 200 naturally occurring alkaloids, known for diverse chemical reactivities and therapeutic applications . This compound is specifically engineered as a key intermediate for the design and synthesis of novel molecules targeting critical biological pathways. Structure-activity relationship (SAR) studies indicate that substitutions like chloro and fluo ro groups at the 6 and 5 positions of the quinazoline ring, respectively, alongside the amine functionality at the 2-position, are crucial for enhancing biological activity and optimizing drug-like properties . Researchers utilize this scaffold to develop potential therapeutic agents with demonstrated activities against various pathological targets. In research settings, this compound is a valuable building block for constructing compounds with documented antimicrobial and cytotoxic properties . The quinazoline nucleus is a recognized pharmacophore in the development of anticancer agents , particularly as protein kinase inhibitors, with several FDA-approved drugs (e.g., erlotinib, gefitinib) featuring this core structure . Furthermore, the 2-aminoquinazoline substructure is actively investigated in neurological disease research, including as a scaffold for LRRK2 kinase inhibitors relevant to Parkinson's disease pathology . Applications & Research Value: • Medicinal Chemistry: A versatile intermediate for structure-activity relationship (SAR) studies and lead optimization in drug discovery campaigns. • Anticancer Research: Serves as a precursor for synthesizing potential tyrosine kinase inhibitors and apoptosis inducers . • Antimicrobial Research: Used to develop novel analogs against drug-resistant bacterial and fungal strains . • Chemical Biology: A useful scaffold for probing enzyme active sites and protein-ligand interactions due to its heteroaromatic structure. WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Safety Data Sheet (SDS) must be consulted prior to handling.

Properties

Molecular Formula

C8H5ClFN3

Molecular Weight

197.60 g/mol

IUPAC Name

6-chloro-5-fluoroquinazolin-2-amine

InChI

InChI=1S/C8H5ClFN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13)

InChI Key

CGCZTVQIWWMEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Cl)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Halogenation

A common precursor is 2-amino-4-bromo-3-fluorobenzoic acid, which undergoes selective chlorination to introduce the chloro substituent at the 5-position (corresponding to position 6 on the quinazoline ring after cyclization). This step uses N-chlorosuccinimide in N,N-dimethylformamide (DMF) at 70 °C overnight, yielding 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid.

Step Reagents/Conditions Product Yield/Notes
Halogenation N-chlorosuccinimide, DMF, 70 °C, overnight 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid Isolated by filtration

Cyclization to Quinazoline Core

Cyclization is achieved by refluxing the chlorinated amino acid with formamidine acetate in ethanol, resulting in ring closure to form 7-bromo-6-chloro-8-fluoroquinazolin-4-ol. The reaction is typically overnight under reflux.

Step Reagents/Conditions Product Yield/Notes
Cyclization Formamidine acetate, ethanol, reflux overnight 7-bromo-6-chloro-8-fluoroquinazolin-4-ol Crude solid used directly in next step

Conversion to Chloroquinazoline Intermediate

Treatment of the quinazolin-4-ol intermediate with thionyl chloride (SOCl₂) in the presence of catalytic DMF under reflux converts the hydroxy group to a chloro substituent, yielding 7-bromo-4,6-dichloro-8-fluoroquinazoline. This step facilitates further nucleophilic substitution.

Step Reagents/Conditions Product Yield/Notes
Chlorination SOCl₂, catalytic DMF, reflux overnight 7-bromo-4,6-dichloro-8-fluoroquinazoline Purified by column chromatography

Amination via Nucleophilic Aromatic Substitution (SNAr)

The key step to introduce the amino group at position 2 involves nucleophilic aromatic substitution of the 4-chloro position by ammonia or amines under microwave-assisted or conventional heating conditions. This SNAr reaction is crucial for obtaining this compound or its derivatives.

Step Reagents/Conditions Product Yield/Notes
SNAr amination Ammonia or amines, microwave or conventional heating This compound Yields vary (31-84%) depending on conditions

Alternative Synthetic Routes

  • Cyclization from 2-aminobenzonitriles : Using dimethylformamide-dimethylacetal (DMF-DMA) to form intermediates that cyclize into quinazolines, followed by halogenation and amination.
  • Cross-coupling reactions : Buchwald-Hartwig amination of 4-chloroquinazolines to introduce amino groups with palladium catalysis, allowing for diverse amine substitutions.
  • One-pot condensation methods : Using 2-bromobenzoic acid derivatives and in situ amine generation for efficient quinazoline formation.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Product Yield (%) Reference
Halogenation N-chlorosuccinimide, DMF, 70 °C, overnight 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid Not specified
Cyclization Formamidine acetate, ethanol, reflux overnight 7-bromo-6-chloro-8-fluoroquinazolin-4-ol Not specified
Chlorination SOCl₂, catalytic DMF, reflux overnight 7-bromo-4,6-dichloro-8-fluoroquinazoline Moderate (ca. 58%)
SNAr Amination Ammonia or amines, microwave or conventional heating This compound 31–84%
Buchwald-Hartwig Amination Pd catalyst, amines, base, organic solvent Aminoquinazoline derivatives Moderate to good

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Amino-6-chloro-5-fluoroquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, leading to a decrease in intracellular cAMP levels. This inhibition can modulate various signaling pathways involved in inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Substitution at C5 (vs. C6 or C7 in analogs) may alter steric interactions in kinase binding pockets, as seen in CDC2-like kinase inhibitors .
  • Quinazoline vs. Quinoxaline: Quinoxaline derivatives (e.g., 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine) exhibit distinct antibacterial activity, highlighting the impact of heterocycle core modifications .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (Cl, F) at C5/C6 enhance quinazoline reactivity and binding to ATP pockets in kinases, as observed in CLK1 inhibitors .
  • Thermodynamic Stability : The target compound’s higher molecular weight (197.60 vs. 163.15 for 6-Fluoroquinazolin-2-amine) may improve thermal stability, critical for formulation .
  • Synthetic Challenges : Competitive substitution at C2/C4 and dehalogenation risks (especially for C5-F) require optimized reaction conditions, such as low-temperature amination .

Q & A

Q. What are the common synthetic routes for 6-Chloro-5-fluoroquinazolin-2-amine, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multi-step pathways involving condensation, cyclization, and halogenation. For example, one approach starts with substituted quinazoline precursors, where chlorination and fluorination are performed sequentially. Optimization strategies include adjusting reaction temperatures (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., Pd for cross-coupling steps). Yield improvements are often achieved by isolating intermediates and using anhydrous conditions to minimize side reactions .

Q. How do halogen substituents (Cl, F) influence the biological activity of this compound?

Halogens at positions 5 (F) and 6 (Cl) enhance electronegativity and steric effects, improving interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 7-bromo-3-chloroquinolin-2-amine) show that chlorine increases metabolic stability, while fluorine enhances target binding via hydrogen bonding. Systematic substitution studies (e.g., replacing Cl with Br) reveal that bioactivity correlates with halogen size and electronegativity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm aromatic proton environments and amine functionality.
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation.
  • FT-IR : To identify NH2_2 stretching (~3300 cm1^{-1}) and C-F/C-Cl vibrations.
  • X-ray crystallography : For absolute configuration determination (if crystalline) .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data discrepancies when determining the structure of this compound?

Use the SHELX suite for refinement, particularly SHELXL for small-molecule crystallography. Discrepancies in thermal parameters or occupancy can be addressed by:

  • Re-examining data collection (e.g., correcting for absorption effects in halogenated compounds).
  • Applying twin refinement (SHELXD) for non-merohedral twinning.
  • Validating hydrogen bonding networks using PLATON .

Q. How can researchers address contradictory bioactivity data in different studies involving this compound?

Contradictions may arise from assay conditions (e.g., pH, solvent) or compound purity. Mitigation strategies include:

  • Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase inhibition).
  • Purity validation : HPLC with UV detection (≥95% purity).
  • Environmental controls : Maintain consistent temperature and CO2_2 levels in cell-based studies .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

  • Molecular docking (AutoDock Vina) : Screen against ATP-binding pockets of kinases (e.g., EGFR).
  • Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantify contributions of Cl/F substituents to binding energy .

Q. How to design experiments to study the metabolic stability of this compound in vitro?

  • Liver microsomal assays : Incubate with NADPH and human liver microsomes; monitor degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4/2D6.
  • Metabolite identification : Employ UPLC-QTOF to detect hydroxylated or dehalogenated products .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Halogenated Analogs

CompoundIC50_{50} (EGFR)Metabolic Half-life (h)
This compound12 nM3.2
7-Bromo-3-chloroquinolin-2-amine18 nM2.1
4-Chloroquinoline45 nM1.5

Q. Table 2. Key Crystallographic Parameters

ParameterValue
Space groupP21_1/c
R-factor0.032
Halogen bond length (C-Cl)1.73 Å

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